molecular formula C24H24NOP B15155480 Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane

Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane

Cat. No.: B15155480
M. Wt: 373.4 g/mol
InChI Key: OUQSAXROROGQEE-UHFFFAOYSA-N
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Description

2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that features both phosphine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the reaction of diphenylphosphine with a suitable oxazole derivative. One common method includes the use of chlorodiphenylphosphine and an oxazole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with metal centers in catalytic processes. The phosphine group acts as a donor ligand, coordinating with metal atoms to form stable complexes. These complexes facilitate various chemical transformations by providing a favorable environment for the reaction to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of phosphine and oxazole functionalities, which provide distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in catalytic processes compared to other similar compounds .

Properties

IUPAC Name

diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSAXROROGQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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